molecular formula C14H13N3O3 B10966284 Methyl 2-[(pyridin-4-ylcarbamoyl)amino]benzoate

Methyl 2-[(pyridin-4-ylcarbamoyl)amino]benzoate

Cat. No.: B10966284
M. Wt: 271.27 g/mol
InChI Key: QZCLHLOLHAJFCA-UHFFFAOYSA-N
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Description

Methyl 2-[(pyridin-4-ylcarbamoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyridine ring and a carbamoyl group attached to the benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(pyridin-4-ylcarbamoyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(pyridin-4-ylcarbamoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-[(pyridin-4-ylcarbamoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of Methyl 2-[(pyridin-4-ylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(pyridin-2-ylcarbamoyl)amino]benzoate
  • Methyl 2-[(pyridin-3-ylcarbamoyl)amino]benzoate
  • Methyl 2-[(pyrimidin-2-ylcarbamoyl)amino]benzoate

Uniqueness

Methyl 2-[(pyridin-4-ylcarbamoyl)amino]benzoate is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional variation can result in different biological activities and chemical reactivity compared to its isomers.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

methyl 2-(pyridin-4-ylcarbamoylamino)benzoate

InChI

InChI=1S/C14H13N3O3/c1-20-13(18)11-4-2-3-5-12(11)17-14(19)16-10-6-8-15-9-7-10/h2-9H,1H3,(H2,15,16,17,19)

InChI Key

QZCLHLOLHAJFCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=NC=C2

Origin of Product

United States

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